molecular formula C10H10FIO2 B12853706 Ethyl 2-fluoro-5-iodo-4-methylbenzoate

Ethyl 2-fluoro-5-iodo-4-methylbenzoate

Cat. No.: B12853706
M. Wt: 308.09 g/mol
InChI Key: SVLUMFHKPTWIML-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C10H10FIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-5-iodo-4-methylbenzoate typically involves the following steps:

    Halogenation: The starting material, 4-methylbenzoic acid, undergoes halogenation to introduce the iodine atom at the 5-position. This can be achieved using iodine and a suitable oxidizing agent.

    Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzene ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

Ethyl 2-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-iodo-4-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its biological activity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-fluoro-4-methylbenzoate: Lacks the iodine atom, which can affect its reactivity and applications.

    Ethyl 5-iodo-4-methylbenzoate: Lacks the fluorine atom, which can influence its chemical properties.

    Ethyl 2-fluoro-5-iodobenzoate: Lacks the methyl group, which can alter its steric and electronic properties.

Properties

Molecular Formula

C10H10FIO2

Molecular Weight

308.09 g/mol

IUPAC Name

ethyl 2-fluoro-5-iodo-4-methylbenzoate

InChI

InChI=1S/C10H10FIO2/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5H,3H2,1-2H3

InChI Key

SVLUMFHKPTWIML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)I)C)F

Origin of Product

United States

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